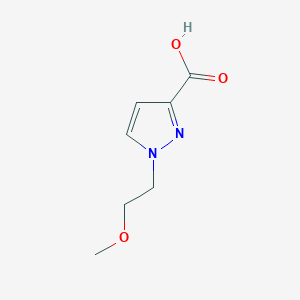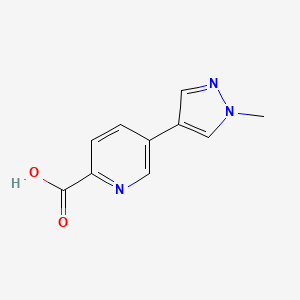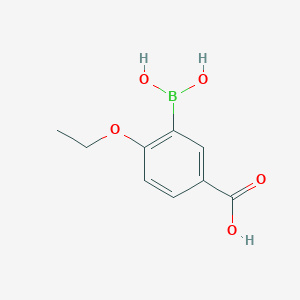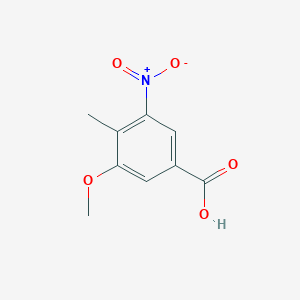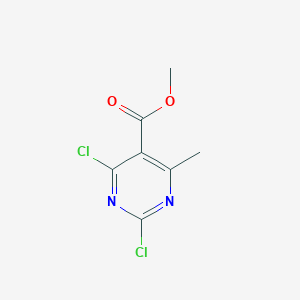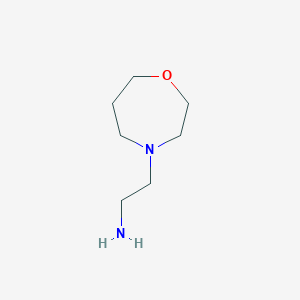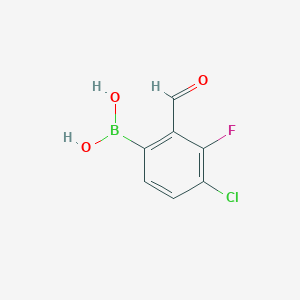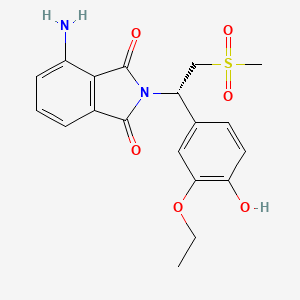
O-Demethyl-N-deacetyl apremilast
Overview
Description
O-Demethyl-N-deacetyl apremilast is a derivative of apremilast, a selective inhibitor of phosphodiesterase 4 Apremilast is widely used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis
Mechanism of Action
Target of Action
O-Demethyl-N-deacetyl apremilast, also known as Apremilast m4, primarily targets phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes . By inhibiting PDE4, Apremilast m4 increases intracellular cAMP levels .
Mode of Action
Apremilast m4 interacts with its target, PDE4, by binding to the catalytic site of the enzyme . This binding inhibits the degradation of cAMP, leading to increased intracellular cAMP levels . The increase in cAMP levels indirectly modulates the production of inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels due to PDE4 inhibition by Apremilast m4 affects several biochemical pathways. It leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, CXCL9, and CXCL10, and upregulation of anti-inflammatory mediators such as IL-10 . These changes in mediator levels can modulate the expression of various genes, influencing cellular functions and responses .
Pharmacokinetics
Apremilast m4 is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 2 hours . It has a moderately long half-life of about 8.2 hours , indicating sustained drug levels in the body. Apremilast m4 is extensively metabolized, with the predominant metabolite being O-desmethyl apremilast glucuronide . Approximately 58% of the administered dose is excreted in urine, while 39% is excreted in feces .
Result of Action
The action of Apremilast m4 leads to molecular and cellular effects that can alleviate symptoms of diseases like psoriasis and psoriatic arthritis. By increasing cAMP levels and modulating inflammatory mediator production, Apremilast m4 can reduce inflammation and immune responses . This can lead to a decrease in symptoms such as skin inflammation and joint pain in conditions like psoriasis and psoriatic arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Apremilast m4. For instance, co-administration of Apremilast m4 with certain drugs like ketoconazole can affect its pharmacokinetics . Additionally, lifestyle factors such as smoking have been associated with an increased risk of psoriasis, potentially influencing the efficacy of treatments like Apremilast m4
Biochemical Analysis
Biochemical Properties
O-Demethyl-N-deacetyl apremilast plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits PDE4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, leading to the modulation of multiple pro-inflammatory and anti-inflammatory mediators . This compound also interacts with tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and other cytokines, thereby influencing inflammatory pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as monocytes and T-cells, this compound reduces the production of pro-inflammatory cytokines, thereby decreasing inflammation . Additionally, it affects keratinocytes in the skin, leading to reduced proliferation and normalization of cell differentiation, which is beneficial in treating psoriasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PDE4, leading to enzyme inhibition. This inhibition results in increased levels of cAMP, which subsequently activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and the suppression of inflammatory responses . Furthermore, this compound modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under physiological conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound leads to sustained anti-inflammatory effects, while in vivo studies indicate that the compound maintains its efficacy over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . Threshold effects indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including O-demethylation, N-deacetylation, and glucuronidation . These metabolic processes are facilitated by enzymes such as cytochrome P450 and UDP-glucuronosyltransferases. The compound’s metabolism affects its pharmacokinetics and bioavailability, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization and accumulation in specific tissues, such as the skin and immune organs, contribute to its therapeutic effects in treating inflammatory conditions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and targeting to specific compartments or organelles, thereby modulating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl-N-deacetyl apremilast typically involves several steps starting from commercially available precursors. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary. The synthetic route includes the following steps:
- Starting from 3-hydroxy-4-methoxybenzaldehyde, the compound undergoes a series of reactions including oxidation, reduction, and substitution to form the desired product.
- The overall yield of this synthetic route is approximately 56%, with an enantiomeric excess of 95.5% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-Demethyl-N-deacetyl apremilast can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
O-Demethyl-N-deacetyl apremilast has shown great potential in various fields of scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of phosphodiesterase inhibitors.
Biology: The compound is used in research to understand its effects on cellular signaling pathways and inflammatory responses.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory diseases and other conditions.
Comparison with Similar Compounds
Apremilast: The parent compound, widely used in the treatment of psoriasis and psoriatic arthritis.
Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A phosphodiesterase 4 inhibitor used in the treatment of atopic dermatitis.
Uniqueness: O-Demethyl-N-deacetyl apremilast is unique due to its structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. These modifications can potentially lead to improved efficacy, reduced side effects, or new therapeutic applications .
Properties
IUPAC Name |
4-amino-2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-3-27-16-9-11(7-8-15(16)22)14(10-28(2,25)26)21-18(23)12-5-4-6-13(20)17(12)19(21)24/h4-9,14,22H,3,10,20H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPXCGHBYQJJA-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384440-16-7 | |
| Record name | O-Demethyl-N-deacetyl apremilast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384440167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL-N-DEACETYL APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z99JE779 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


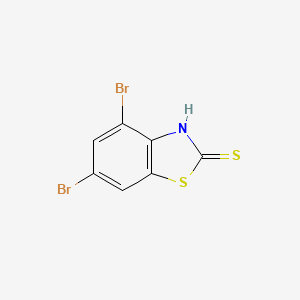
![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)

![HYDROXY-2-OXOETHYL]BUTYL]-,1,1-DIMETHYLETHYL ESTER](/img/structure/B1426485.png)

